molecular formula C13H14IN3O B11069777 N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11069777
M. Wt: 355.17 g/mol
InChI Key: FFNZJDBEYCVCKO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with an iodine atom and an acetamide group attached to a dimethylphenyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Acetamide formation: The iodinated pyrazole is reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

    Coupling with dimethylphenyl: The final step involves coupling the acetamide with a 3,4-dimethylphenyl group, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The iodine atom and the pyrazole ring may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide

Comparison

Compared to its chloro, bromo, and fluoro analogs, N-(3,4-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may exhibit different reactivity and biological activity due to the larger size and higher polarizability of the iodine atom. This can affect its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H14IN3O

Molecular Weight

355.17 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C13H14IN3O/c1-9-3-4-12(5-10(9)2)16-13(18)8-17-7-11(14)6-15-17/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

FFNZJDBEYCVCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)I)C

Origin of Product

United States

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